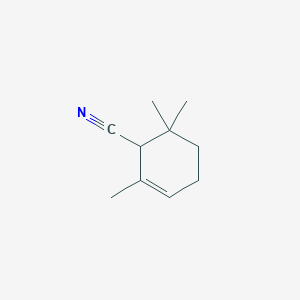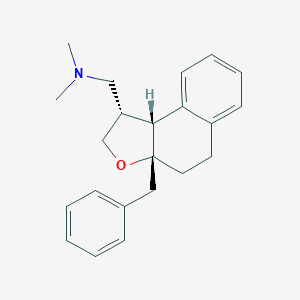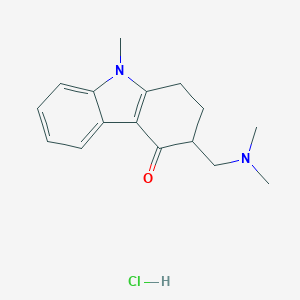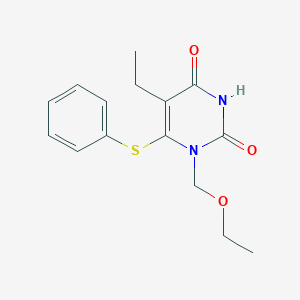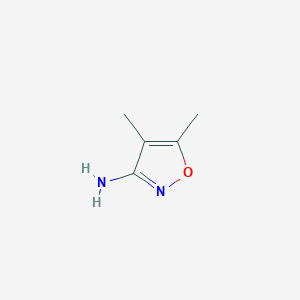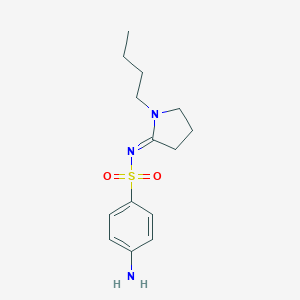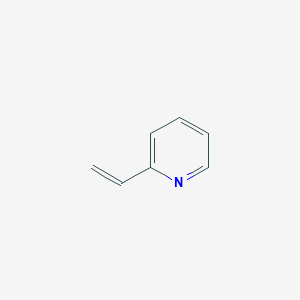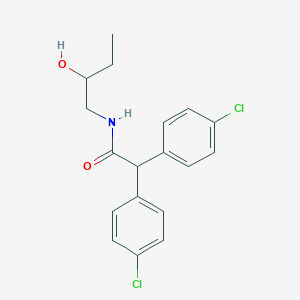
(+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide, also known as CB1 antagonist/inverse agonist, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide involves the blockade of the (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide receptor, which is primarily located in the brain and is involved in the regulation of appetite, energy metabolism, and reward pathways. By blocking this receptor, the compound reduces the activity of the endocannabinoid system, which is overactive in conditions such as obesity and addiction.
生化学的および生理学的効果
The biochemical and physiological effects of (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide are mainly related to its action on the (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide receptor. By blocking this receptor, the compound reduces food intake, body weight, and improves glucose metabolism. It also reduces drug-seeking behavior in preclinical models of addiction.
実験室実験の利点と制限
One of the main advantages of (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide is its specificity for the (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. However, its use is limited by its poor solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide. One area of interest is the development of more potent and selective (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide antagonists/inverse agonists that can be used in clinical trials for the treatment of obesity, diabetes, and addiction. Another area of interest is the investigation of the role of the (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide receptor in other diseases such as cancer and neurodegenerative disorders. Additionally, the development of new delivery methods to improve the solubility and bioavailability of this compound is an important direction for future research.
Conclusion:
(+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide is a chemical compound that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases such as obesity, diabetes, and addiction. Its mechanism of action involves the blockade of the (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide receptor, which is involved in the regulation of appetite, energy metabolism, and reward pathways. While there are limitations to its use, there are several future directions for research on this compound that may lead to the development of new treatments for these diseases.
合成法
The synthesis of (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide is a multistep process that involves the reaction of 4-chlorobenzylamine with 4-chloro-α-bromoacetophenone, followed by the addition of 2-hydroxybutylamine to form the final product. The purity of the compound can be confirmed through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
(+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide has been extensively studied for its potential therapeutic applications in various diseases such as obesity, diabetes, and addiction. As a (+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide antagonist/inverse agonist, it has been shown to reduce food intake, body weight, and improve glucose metabolism in animal models. Additionally, it has been found to reduce drug-seeking behavior in preclinical models of addiction.
特性
CAS番号 |
130203-74-6 |
|---|---|
製品名 |
(+-)-4-Chloro-alpha-(4-chlorophenyl)-N-(2-hydroxybutyl)benzeneacetamide |
分子式 |
C18H19Cl2NO2 |
分子量 |
352.3 g/mol |
IUPAC名 |
2,2-bis(4-chlorophenyl)-N-(2-hydroxybutyl)acetamide |
InChI |
InChI=1S/C18H19Cl2NO2/c1-2-16(22)11-21-18(23)17(12-3-7-14(19)8-4-12)13-5-9-15(20)10-6-13/h3-10,16-17,22H,2,11H2,1H3,(H,21,23) |
InChIキー |
QJAXJTDUOBFFJZ-UHFFFAOYSA-N |
SMILES |
CCC(CNC(=O)C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)O |
正規SMILES |
CCC(CNC(=O)C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)O |
同義語 |
1-(N-di-(4'-chlorophenyl)acetamido)-2-butanol 1-(N-di-(4'-chlorophenyl)acetamido)-2-butanol, (S) isomer Cl-DPAB |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



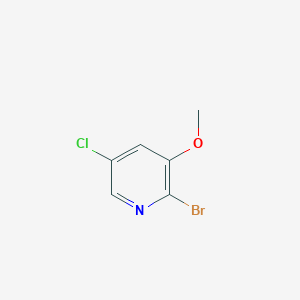
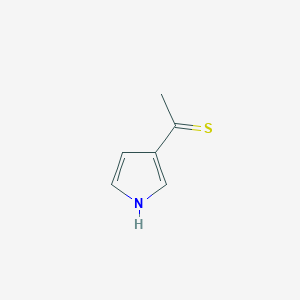
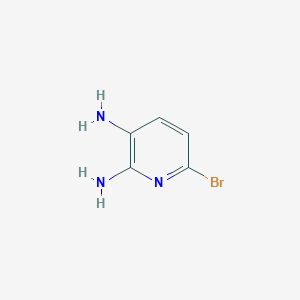
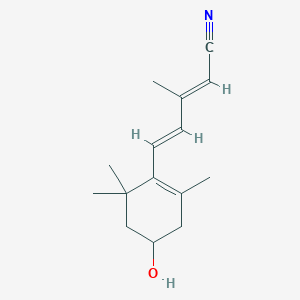
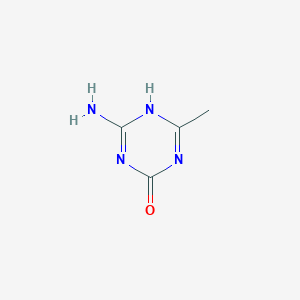

![1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile](/img/structure/B144070.png)
